Tametralines

Tametralines are a class of organic compounds primarily used in the field of pharmaceuticals due to their unique structural and functional properties. These molecules typically feature a complex molecular structure that includes multiple functional groups, making them versatile for various applications. Tametralines exhibit significant potential as intermediates or building blocks in the synthesis of other drug candidates. They often display interesting pharmacological activities, such as anti-inflammatory and antioxidant effects, which are highly sought after in modern drug discovery processes. Due to their complexity, tametralines require precise control during synthesis and purification steps to ensure optimal properties and purity levels. Their specific chemical structure allows for potential modification to enhance efficacy or reduce side effects, making them valuable tools in the development of new therapeutic agents.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

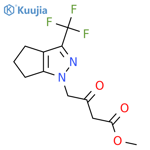

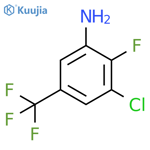

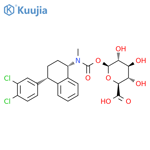

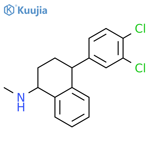

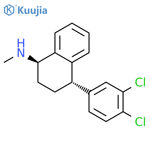

|

Sertraline Carbamoyl Glucuronide | 119733-44-7 | C24H25Cl2NO8 |

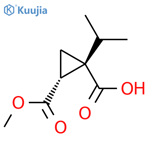

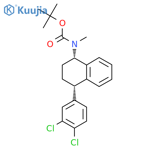

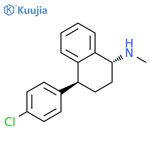

|

tert-butyl N-(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl-N-methylcarbamate | 267884-85-5 | C22H25Cl2NO2 |

|

(1S,4S)-7-(Chloromethyl)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine | 291306-37-1 | C18H18Cl3N |

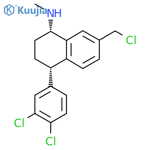

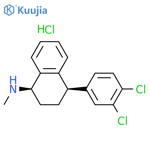

|

4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | 140631-53-4 | C17H17Cl2N |

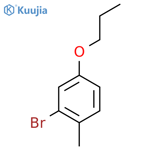

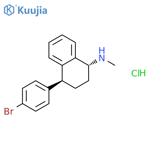

|

CP-53631 | 79836-56-9 | C17H19BrClN |

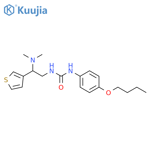

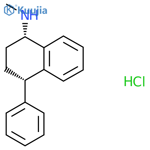

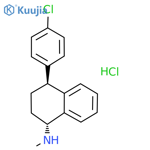

|

cis-N-Methyl-4-phenyl-1,2,3,4-tetrahydro-1-naphthylamine hydrochloride | 55056-87-6 | C17H20ClN |

|

(R,R)-Sertraline Hydrochloride | 79645-15-1 | C17H18Cl3N |

|

1,4-Butanediol, 1,4-diphenyl-, (1R,4S)-rel- | 13401-42-8 | C16H18O2 |

|

rac-trans-3-Dechloro Sertraline Hydrochloride | 91742-83-5 | C17H18ClN |

|

rac-trans-3-Dechloro Sertraline Hydrochloride | 79896-35-8 | C17H19Cl2N |

Literatura relevante

-

Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031

-

3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655

-

Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407

Proveedores recomendados

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

江苏科伦多食品配料有限公司Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados